2-Phenylpent-4-enoic acid

CAS No.: 1575-70-8

Cat. No.: VC1966279

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1575-70-8 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2-phenylpent-4-enoic acid |

| Standard InChI | InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13) |

| Standard InChI Key | IQZLXJUYCRPXRG-UHFFFAOYSA-N |

| SMILES | C=CCC(C1=CC=CC=C1)C(=O)O |

| Canonical SMILES | C=CCC(C1=CC=CC=C1)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

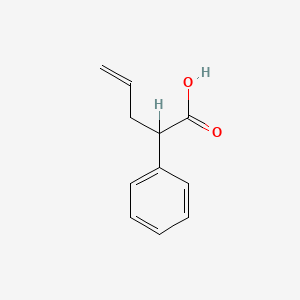

2-Phenylpent-4-enoic acid consists of a phenyl group (C₆H₅-) attached to a pent-4-enoic acid chain, which contains a double bond between the fourth and fifth carbon atoms. The carboxylic acid group and phenyl ring are both connected to the second carbon of the pentene chain, creating a chiral center at this position unless specifically synthesized as a racemic mixture .

The molecular structure can be represented as:

-

Molecular Formula: C₁₁H₁₂O₂

-

Structural Features: Phenyl group at C-2 position of pent-4-enoic acid

Chemical Identifiers

Table 1: Chemical Identifiers of 2-Phenylpent-4-enoic acid

| Identifier Type | Value |

|---|---|

| CAS Number | 94086-47-2, 1575-70-8 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2-phenylpent-4-enoic acid |

| InChI | InChI=1S/C11H12O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,12,13) |

| InChIKey | IQZLXJUYCRPXRG-UHFFFAOYSA-N |

| SMILES | C=CCC(C1=CC=CC=C1)C(=O)O |

| PubChem CID | 101104 |

Physical Properties

The compound exhibits specific physical characteristics that are important for handling and application considerations:

Table 2: Physical Properties of 2-Phenylpent-4-enoic acid

| Property | Value |

|---|---|

| Physical State | Powder |

| Boiling Point | 288.7 °C at 760 mmHg |

| Density | 1.086 g/cm³ |

| Flash Point | 185.8±13.9 °C |

| Index of Refraction | 1.541 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

| LogP | 2.66 |

Synonyms and Nomenclature

2-Phenylpent-4-enoic acid is known by several alternative names in scientific literature and commercial contexts:

-

α-2-Propen-1-ylbenzeneacetic acid

-

Benzeneacetic acid, α-2-propenyl-

-

Benzeneacetic acid, α-2-propen-1-yl-

-

4-Pentenoic acid, 2-phenyl-

Synthetic Applications and Chemical Reactivity

Role in Organic Synthesis

2-Phenylpent-4-enoic acid serves as a valuable building block in organic synthesis due to its functional group diversity, which allows for various transformations:

-

The terminal alkene enables olefin metathesis reactions, as demonstrated in peptide cyclization reactions using Grubbs' catalyst .

-

The carboxylic acid moiety allows for various derivatizations, including amide formation, esterification, and decarboxylative reactions .

-

The benzylic position offers sites for functionalization through radical or anionic chemistry .

Research Applications

Recent literature highlights several applications of 2-phenylpent-4-enoic acid and its derivatives:

-

Catalytic Asymmetric Transformations: The compound has been utilized in photoinduced copper-catalyzed asymmetric decarboxylative alkynylation reactions, which provide a flexible platform for the construction of chiral C(sp³)-C(sp) bonds .

-

Peptide Chemistry: 2-Phenylpent-4-enoic acid derivatives have been incorporated into peptide structures, particularly in the synthesis of constrained cyclic peptides through ring-closing metathesis (RCM) reactions .

-

Dianion Generation: Research has shown that the compound can undergo efficient generation of lithium carboxylic acid enediolates using lithium amides prepared from thienyllithium or butyllithium with various amines, enabling novel transformations .

-

Heterocycle Synthesis: The compound serves as a precursor in the synthesis of various heterocyclic compounds, including butyrolactones through intramolecular cyclization reactions .

Future Research Directions

The unique structure and reactivity profile of 2-phenylpent-4-enoic acid suggest several promising avenues for future research:

-

Stereoselective Synthesis: Development of improved methods for the stereoselective synthesis of 2-phenylpent-4-enoic acid and derivatives, particularly focusing on enantioselective approaches .

-

Catalyst Development: Exploration of novel catalytic systems for transformations involving 2-phenylpent-4-enoic acid, particularly in asymmetric reactions .

-

Medicinal Chemistry Applications: Investigation of 2-phenylpent-4-enoic acid derivatives as potential building blocks for drug discovery, especially in the development of peptidomimetic compounds .

-

Green Chemistry Approaches: Development of more environmentally friendly synthetic routes to 2-phenylpent-4-enoic acid and its derivatives, focusing on reduced waste and energy consumption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume